1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride

Description

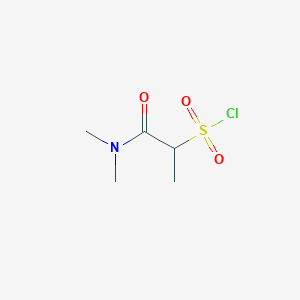

1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride (CAS: 1601248-25-2) is a sulfonyl chloride derivative with the molecular formula C₅H₁₀ClNO₃S and a molecular weight of 199.66 g/mol . It contains both a sulfonyl chloride (-SO₂Cl) group and a dimethylcarbamoyl (-N(C₃H₃)₂CO-) substituent, making it a bifunctional intermediate. This compound is primarily used in organic synthesis, particularly in pharmaceutical and agrochemical applications, where sulfonyl chlorides are critical for introducing sulfonamide or sulfonate groups . It is supplied in high-purity grades (up to 99.999%) for specialized research and industrial uses .

Properties

IUPAC Name |

1-(dimethylamino)-1-oxopropane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHOJSGSVGKIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601248-25-2 | |

| Record name | 1-(dimethylcarbamoyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride typically involves:

- Introduction of the dimethylcarbamoyl moiety onto an ethane backbone.

- Formation of the sulfonyl group.

- Conversion of the sulfonyl group to the sulfonyl chloride.

This sequence often requires careful control of reaction conditions to avoid side reactions and to ensure high purity and yield.

Preparation via Sulfonylation and Chlorination

One common approach is the sulfonylation of a suitable precursor bearing the dimethylcarbamoyl group, followed by chlorination to introduce the sulfonyl chloride functionality.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Formation of dimethylcarbamoyl intermediate | Reacting an appropriate ethane derivative with dimethylcarbamoyl chloride or equivalent reagents to install the carbamoyl group. |

| 2 | Sulfonation | Introduction of sulfonic acid or sulfonate group via sulfonation reagents (e.g., chlorosulfonic acid, sulfur trioxide complexes). |

| 3 | Chlorination | Conversion of the sulfonic acid or sulfonate intermediate to sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride. |

This method is supported by patent literature describing intermediates and processes for related sulfonyl chloride compounds, where the conversion of sulfonic acid derivatives to sulfonyl chlorides is a key step.

Photocatalytic Synthesis of Sulfonyl Chlorides

Recent advances in photocatalytic methods provide an alternative route to sulfonyl chlorides, including derivatives similar to this compound.

- Mechanism: Photocatalytic activation of thioacetate precursors under visible light irradiation in the presence of semiconductor catalysts (e.g., potassium poly(heptazine imide), K-PHI) enables selective formation of sulfonyl chlorides.

- Selectivity Control: By tuning the wavelength of incident light, selectivity toward sulfonyl chloride formation can be optimized, avoiding side products such as aryl chlorides or disulfides.

- Reagents: Starting from thiol or thioacetate derivatives, chlorination occurs via radical intermediates generated photochemically.

- Limitations: Secondary amines fail to form sulfonamides under these conditions, indicating the method's specificity.

This photocatalytic approach offers a mild, green alternative to traditional chlorination, with potential applicability to compounds bearing dimethylcarbamoyl groups if suitable thioacetate precursors are available.

Related Sulfonyl Chloride Derivatives Preparation

In the synthesis of related sulfonyl chloride compounds, such as pyrimidine sulfonyl chlorides, the following method is reported:

- Starting Materials: Thiol hydrochlorides are reacted with sulfonyl chloride derivatives in the presence of pyridine.

- Reaction Conditions: Refluxing in pyridine for extended periods (e.g., 10 hours) facilitates sulfonylation.

- Post-Reaction Processing: Removal of solvent under reduced pressure, washing, filtration, and crystallization yield the sulfonyl chloride products.

- Characterization: Products are characterized by FT-IR, NMR, and mass spectrometry to confirm the sulfonyl chloride functionality.

Although this method is described for pyrimidine derivatives, it demonstrates general principles applicable to the preparation of this compound, especially in the sulfonylation and chlorination steps.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- Reaction Selectivity: Photocatalytic methods allow selective formation of sulfonyl chlorides by controlling light wavelength, which is critical to minimize byproducts such as disulfides or aryl chlorides.

- Catalyst Role: Semiconductor catalysts like K-PHI facilitate electron transfer and radical formation, enabling mild reaction conditions compared to traditional chlorination.

- Purification: Extraction with suitable solvents such as halogenated hydrocarbons or aromatic solvents is used to isolate the target sulfonyl chloride from reaction mixtures.

- Characterization: Confirmation of sulfonyl chloride formation is typically done via spectroscopic methods (NMR, IR), where characteristic S=O and S-Cl stretching frequencies are observed.

- Industrial Relevance: The sulfonyl chloride group is a versatile intermediate for further functionalization, making efficient preparation methods valuable for pharmaceutical and agrochemical syntheses.

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases, leading to the formation of the corresponding sulfonic acid and dimethylcarbamic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while hydrolysis would produce sulfonic acid.

Scientific Research Applications

Functional Groups

The compound features a sulfonyl chloride group, which is reactive and allows for diverse chemical transformations, particularly in the synthesis of sulfonamides and other derivatives.

Reagent in Organic Synthesis

1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride serves as a reagent for introducing sulfonamide groups into organic molecules. This property is crucial for synthesizing a variety of pharmaceutical compounds, including antibiotics and other therapeutics. Its sulfonyl chloride functionality can react with nucleophiles such as amines, alcohols, and thiols, facilitating the formation of sulfonamides and sulfonate esters .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects due to its ability to modify biological molecules through acylation. It plays a role in the development of drugs targeting various diseases by enhancing the bioavailability and efficacy of active pharmaceutical ingredients (APIs) .

Case Study: Sulfonamide Antibiotics

Sulfonamides are a class of antibiotics that have been widely used since their discovery. The incorporation of sulfonamide groups via this compound has been shown to improve the antibacterial activity of certain compounds, making it a valuable tool in antibiotic synthesis .

Agrochemical Applications

In agrochemistry, this compound is utilized to synthesize herbicides and pesticides. The reactivity of the sulfonyl chloride group allows for the functionalization of various substrates, leading to the development of novel agrochemical agents that can enhance crop protection against pests and diseases .

Material Science

The compound is also explored in material science for creating polymers with specific functionalities. Its ability to modify polymer backbones through sulfonylation contributes to the development of advanced materials with tailored properties for applications in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. These reactions are often facilitated by the presence of a base, which helps to neutralize the by-products and drive the reaction to completion.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical properties of 1-(dimethylcarbamoyl)ethane-1-sulfonyl chloride and comparable compounds:

Reactivity and Stability

- Hydrolysis Reactivity: this compound is expected to hydrolyze rapidly under alkaline conditions due to its sulfonyl chloride group. Its reactivity is comparable to methanesulfonyl chloride, which reacts vigorously with NaOH at room temperature . However, the dimethylcarbamoyl group may introduce steric or electronic effects that slightly modulate reactivity compared to simpler sulfonyl chlorides. Benzenesulfonyl Chloride: Less reactive due to aromatic stabilization; requires prolonged stirring or reflux with NaOH for complete hydrolysis .

Physicochemical Properties

- Solubility : The presence of a dimethylcarbamoyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF) compared to aromatic derivatives like 1-(naphthalen-1-yl)ethane-1-sulfonyl chloride .

- Stability : Sulfonyl chlorides are moisture-sensitive; the carbamoyl group in the target compound may confer additional hygroscopicity .

Biological Activity

Overview

1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of research in cancer therapy, enzyme inhibition, and other therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It acts by forming covalent bonds with specific amino acid residues in target enzymes, thereby altering their activity. This mechanism is crucial in the development of compounds aimed at modulating biochemical pathways associated with disease processes.

Target Enzymes and Pathways

This compound has been studied for its interactions with various enzymes involved in critical metabolic pathways. Notably, it has shown potential inhibitory effects on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are often overexpressed in tumor cells. Inhibition of these enzymes can lead to altered tumor microenvironments and reduced cancer cell viability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced the viability of MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells under hypoxic conditions. The results indicated a concentration-dependent response, with higher concentrations leading to greater inhibition of cell growth.

| Cell Line | Concentration (μM) | Viability (%) | Notes |

|---|---|---|---|

| MDA-MB-231 | 100 | 75 | Moderate inhibition observed |

| MDA-MB-231 | 400 | 50 | Significant reduction in viability |

| HT-29 | 100 | 80 | Mild effect under normoxia |

| HT-29 | 400 | 20 | High susceptibility under hypoxia |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to CA IX. These studies suggest that the compound binds effectively within the active site of the enzyme, supporting its potential as an inhibitor.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Solubility : Soluble in organic solvents, facilitating its use in various biochemical assays.

- Stability : Stable under physiological conditions, allowing for prolonged biological activity.

- Reactivity : Reacts with nucleophiles, which is essential for its mechanism as an enzyme inhibitor.

Safety and Toxicological Data

While promising, the safety profile of this compound needs careful consideration. Toxicological assessments indicate potential risks associated with high concentrations, necessitating further investigation into its therapeutic window.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride in laboratory settings?

- Methodology : The compound can be synthesized via sulfonation of ethane derivatives using chlorosulfonic acid under inert atmospheres, with temperature control (<5°C) to minimize side reactions. Analogous procedures for imidazole sulfonyl chlorides (e.g., reacting 1-methylimidazole with chlorosulfonic acid) suggest similar protocols, requiring purification via recrystallization or chromatography .

- Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC or HPLC to prevent over-sulfonation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm molecular structure using H and C NMR, focusing on sulfonyl (-SOCl) and carbamoyl (-N(CH)CO-) group signals.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) and detect impurities.

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) to ensure >98% purity .

Q. What safety protocols are critical when handling this compound given its toxicity profile?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact.

- Avoid exposure to moisture to prevent hydrolysis, which may release toxic HCl gas.

- Store under nitrogen at -20°C to stabilize the sulfonyl chloride group .

Advanced Research Questions

Q. How can conflicting genotoxicity data (e.g., DNA strand breaks vs. lack of sister chromatid exchanges) inform risk assessment during experimental design?

- Data Reconciliation :

- Rodent studies show dimethylcarbamoyl derivatives induce DNA strand breaks in CHO cells but fail to trigger sister chromatid exchanges in vivo. This discrepancy may arise from tissue-specific metabolic activation or repair mechanisms.

- Experimental Adjustments : Prioritize in vitro assays (e.g., Comet assay) for DNA damage and combine with in vivo micronucleus tests to capture systemic effects .

Q. What strategies minimize dimethylcarbamoyl chloride byproduct formation when using DMF in sulfonylation reactions?

- Optimization Approaches :

- Replace DMF with less hazardous catalysts (e.g., pyridine derivatives) to avoid carbamoyl chloride byproducts.

- Employ low temperatures (0–5°C) and stoichiometric control of reagents to suppress side reactions.

- Monitor reaction mixtures via FT-IR for carbonyl intermediates indicative of byproduct formation .

Q. What mechanistic insights explain the selective induction of nasal tumors in rodents exposed to dimethylcarbamoyl derivatives?

- Mechanistic Hypotheses :

- The compound’s high reactivity with nasal mucosa DNA (observed in H-labeled studies) correlates with localized adduct formation (e.g., 6-dimethylcarbamyloxy-2′-deoxyguanosine).

- Rodent-specific cytochrome P450 enzymes in nasal tissues may bioactivate the compound, generating electrophilic intermediates that alkylate DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.